molecular formula C12H21N2O3PS B14723955 Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester CAS No. 5826-91-5

Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester

Cat. No.: B14723955
CAS No.: 5826-91-5
M. Wt: 304.35 g/mol
InChI Key: AOIYMCGAKDGVHS-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester is an organophosphorus compound known for its diverse applications in various fields, including agriculture and industry. This compound is characterized by its unique chemical structure, which includes a phosphorothioate group bonded to a pyrimidyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 2-propyl-4-methyl-6-hydroxypyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert it to phosphorothioate derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under mild conditions.

Major Products Formed

    Oxidation: Phosphorothioate oxides.

    Reduction: Phosphorothioate derivatives.

    Substitution: Various substituted phosphorothioates depending on the nucleophile used.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester involves the inhibition of specific enzymes, particularly those containing serine residues. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue, thereby inhibiting the enzyme’s activity. This mechanism is similar to that of other organophosphorus compounds used as pesticides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester is unique due to its specific pyrimidyl ester structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly effective in its applications, especially in enzyme inhibition and as a precursor for other specialized compounds.

Properties

CAS No.

5826-91-5

Molecular Formula

C12H21N2O3PS

Molecular Weight

304.35 g/mol

IUPAC Name

diethoxy-(2-methyl-6-propylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H21N2O3PS/c1-5-8-11-9-12(14-10(4)13-11)17-18(19,15-6-2)16-7-3/h9H,5-8H2,1-4H3

InChI Key

AOIYMCGAKDGVHS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)C)OP(=S)(OCC)OCC

Origin of Product

United States

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